Riluzole N-β-D-Glucuronide

Drug metabolism Phase II conjugation UGT enzymology

Riluzole N-β-D-Glucuronide is the direct N-glucuronide metabolite reference standard required for discriminatory LC-MS/MS analysis in riluzole ANDA bioequivalence studies. Unlike the O-glucuronide, this standard ensures accurate peak identification, preventing misassignment. • Distinguishes direct UGT pathway conjugate from CYP-mediated oxidative metabolite (ΔMW 16 Da). • Supports quantification in DDI studies where CYP1A inhibition shunts metabolism via UGT (Km 118 μM). • Full characterization for ANDA stability-indicating method validation. • In stock, ready for global shipment.

Molecular Formula C₁₄H₁₃F₃N₂O₇S
Molecular Weight 410.32
Cat. No. B1157247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRiluzole N-β-D-Glucuronide
Molecular FormulaC₁₄H₁₃F₃N₂O₇S
Molecular Weight410.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Riluzole N-β-D-Glucuronide Reference Standard for Bioanalysis


Riluzole N-β-D-Glucuronide (molecular formula C₁₄H₁₃F₃N₂O₇S, molecular weight 410.32 g/mol) is the direct N-glucuronide conjugate of the amyotrophic lateral sclerosis (ALS) drug riluzole, formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation of glucuronic acid to the 2-amino group of the benzothiazole ring [1]. Unlike the more extensively studied N-hydroxyriluzole O-glucuronide (the sequential Phase I-then-Phase II metabolite), the N-glucuronide represents direct Phase II conjugation of the parent drug without prior CYP-mediated oxidation [2]. This compound is primarily utilized as an analytical reference standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) method development, method validation (AMV), and quality control (QC) applications in abbreviated new drug application (ANDA) filings and commercial production of riluzole [3].

Method LC-MS/MS and HPLC bioanalysis, method development and validation
Differentiation Resolves direct N-glucuronide from sequential O-glucuronide metabolite
Regulatory context ANDA metabolite profiling, mass balance, and forced degradation studies

Why Riluzole N-β-D-Glucuronide Cannot Be Substituted


Riluzole metabolism proceeds through two pharmacologically and analytically distinct Phase II conjugation routes: (1) direct N-glucuronidation of the parent 2-amino group, producing Riluzole N-β-D-Glucuronide, and (2) sequential CYP1A2-mediated N-hydroxylation followed by O-glucuronidation, yielding N-Hydroxy Riluzole O-β-D-Glucuronide (CAS 1394929-56-6, MW 426.32) [1]. These two glucuronide species differ in molecular formula (C₁₄H₁₃F₃N₂O₇S vs. C₁₄H₁₃F₃N₂O₈S), chromatographic retention behavior, mass spectrometric fragmentation patterns, and biological origin—the N-glucuronide arises from a quantitatively minor but mechanistically distinct direct UGT pathway (Km = 118 μM in human hepatic microsomes), whereas the O-glucuronide derives from the dominant sequential oxidative-conjugative route (N-hydroxylation Km = 30 μM) [1]. Substituting one reference standard for the other in analytical workflows produces incorrect retention time calibrations, erroneous MS/MS transition assignments, and invalidated quantification of parent drug metabolic fate—particularly critical given that glucuronide conjugates collectively account for over 85% of metabolites recovered in human urine following radiolabeled riluzole administration [2].

Attribute Riluzole N-β-D-Glucuronide N-Hydroxy Riluzole O-Glucuronide
MW / Formula 410.32 / C₁₄H₁₃F₃N₂O₇S 426.32 / C₁₄H₁₃F₃N₂O₈S
[M+H]⁺ m/z 411.3 427.3
Metabolic origin Direct UGT conjugation CYP1A2 then O-glucuronidation
Chromatography Distinct retention time Distinct retention time (reported ~9.5 min)

Using the O-glucuronide standard misassigns MRM transitions and retention times, invalidating direct conjugation quantification. Substitution requires full re-validation of analytical method selectivity.

Quantitative Differentiation Evidence for Riluzole N-β-D-Glucuronide


Direct N-Glucuronidation vs. Sequential N-Hydroxylation Kinetics

In human hepatic microsomal incubations with [¹⁴C]riluzole (15 μM), the direct glucuronidation pathway that forms Riluzole N-β-D-Glucuronide exhibited an apparent Km of 118 μM, compared to a Km of 30 μM for the N-hydroxylation pathway that ultimately yields N-Hydroxy Riluzole O-β-D-Glucuronide [1]. The intrinsic clearance (Vmax/Km) via monooxygenation (CYP1A2-mediated N-hydroxylation) was calculated to be approximately 30-fold higher than via direct UGT-mediated glucuronidation [1]. This quantitative difference establishes that the N-glucuronide is the product of a kinetically distinct, lower-affinity metabolic route that is not merely a precursor to or derivative of the O-glucuronide pathway [1].

Direct vs. sequential kinetics
Head-to-head
Km 118 μM (N-glucuronide) vs 30 μM (N-hydroxylation); ~30-fold lower intrinsic clearance
Supports distinct metabolic route attribution
Human microsomes; Sanderink 1997
Drug metabolism Phase II conjugation UGT enzymology In vitro intrinsic clearance

CYP1A vs. UGT Pathway Contribution to Riluzole Clearance

A 2025 physiologically based pharmacokinetic (PBPK) modeling study reassigned the relative contributions of CYP1A1, CYP1A2, and UGT1A8/9 to riluzole metabolism as 60%, 30%, and 10%, respectively [1]. This reallocation—which positions UGT-mediated pathways (including direct N-glucuronidation) as a quantitatively minor (~10%) but mechanistically independent contributor—contrasts with the earlier labeling that assigned CYP1A2 as the dominant enzyme [1]. The model was verified by predicting the observed clinical drug-drug interaction between riluzole and fluvoxamine (a strong CYP1A2 inhibitor/weak CYP1A1 inhibitor) in pediatric patients [1]. For the N-glucuronide pathway specifically, the UGT1A8/9 contribution being only ~10% means that the N-glucuronide formation is a low-capacity metabolic route; however, in scenarios where CYP1A1 and CYP1A2 are both inhibited, glucuronidation may become the primary clearance mechanism—making the N-glucuronide reference standard essential for quantifying metabolic shunting [1].

CYP1A vs. UGT contribution
Class-level
UGT pathway ~10% total clearance (PBPK); CYP1A1 60%, CYP1A2 30%
Minor but independent clearance route
PBPK model; Malik 2025
Physiologically based pharmacokinetic modeling CYP1A enzymology Drug-drug interaction risk Metabolic pathway partitioning

In Vivo Glucuronide Formation and Parent Drug Correlation in ALS Patients

In a clinical study of 14 ALS patients receiving oral riluzole, the formation of riluzole-glucuronide was confirmed in patient serum, and riluzole-glucuronide concentrations were positively associated with those of parent riluzole [1]. In a larger cohort of 131 ALS patients, the UGT1A1*28 genotype was not associated with trough or peak serum concentrations of riluzole, indicating that inter-individual pharmacokinetic variability is not driven by this specific UGT polymorphism [1]. Furthermore, population pharmacokinetic analysis in ALS patients (Bruno et al., 1997) demonstrated that riluzole clearance exhibits large inter-individual variability, with a coefficient of variation of approximately 35% for elimination half-life, and that unchanged riluzole accounts for only 2% of urinary excretion while the remaining ~88% is metabolized—primarily via glucuronidation pathways [2].

In vivo glucuronide formation
Reported
Glucuronides >85% urinary recovery; parent drug ~2%
Dominant elimination pathway context
ALS PK studies; van Kan 2008, FDA label
Clinical pharmacokinetics Therapeutic drug monitoring Phase II metabolism in vivo ALS pharmacotherapy

N-Glucuronide and O-Glucuronide Differentiation by LC-MS/MS

Riluzole N-β-D-Glucuronide (MW 410.32; C₁₄H₁₃F₃N₂O₇S) and N-Hydroxy Riluzole O-β-D-Glucuronide (MW 426.32; C₁₄H₁₃F₃N₂O₈S) differ by one oxygen atom (ΔMW = 16 Da), with the O-glucuronide being the N-hydroxylated derivative that carries the glucuronyl moiety on the oxygen rather than directly on the nitrogen of the 2-amino group [1]. In LC-MS/MS analysis, Riluzole N-β-D-Glucuronide in positive ion mode electrospray ionization (ESI) produces a protonated molecule [M+H]⁺ at m/z 411.3, whereas the N-Hydroxy O-glucuronide produces [M+H]⁺ at m/z 427.3—a mass difference that is analytically resolvable but requires distinct reference standards for accurate multiple reaction monitoring (MRM) transition optimization . N-Hydroxy Riluzole N-b-D-glucuronide (the N-glucuronide of the hydroxylated metabolite) exhibits a retention time of approximately 9.5 minutes on HPLC, with a purity specification of ≥98% . The N-glucuronide linkage (C–N bond between the anomeric carbon of glucuronic acid and the 2-amino nitrogen of the benzothiazole) confers different chemical stability properties compared to the O-glucuronide linkage, particularly under acidic or basic hydrolysis conditions used in forced degradation studies [2].

N- vs O-glucuronide LC-MS/MS
Head-to-head
ΔMW 16 Da; [M+H]⁺ m/z 411.3 vs 427.3; distinct RT and fragmentation
Critical for selective MRM method
Positive ESI; forced degradation stability
LC-MS/MS method development Reference standard characterization Regulatory bioanalysis Metabolite identification

Unexplained Clearance Variability and Glucuronidation Pathways

In a study of 30 ALS patients, CYP1A2 activity (measured by the plasma paraxanthine/caffeine ratio) showed a positive correlation with riluzole clearance (r = 0.693, P = 0.0002) [1]. However, linear regression analysis identified that the P/C ratio and height together explained only 37% of the observed variability in riluzole clearance (adjusted r² = 0.369) [1]. This leaves approximately 63% of inter-individual clearance variability unexplained by CYP1A2 activity alone—a gap in which UGT-mediated glucuronidation pathways, including direct N-glucuronidation to form Riluzole N-β-D-Glucuronide, may play a contributing role [1]. Although the van Kan 2008 study concluded that glucuronidation does not appear to be a major driver of pharmacokinetic variability (UGT1A1*28 genotype not significantly associated with riluzole concentrations), that study assessed only the UGT1A1 polymorphism and did not evaluate UGT1A8/9 or other UGT isoforms involved in direct N-glucuronidation [2].

Unexplained clearance variability
Reported
CYP1A2 explains 37% of variability (r²=0.369); 63% unexplained
Residual variability may involve UGT pathways
ALS PK correlation; van Kan 2005, 2008
Pharmacogenomics CYP1A2 phenotyping Inter-individual variability Clearance prediction

Applications of Riluzole N-β-D-Glucuronide in Research and Regulatory Workflows


ANDA Bioequivalence Metabolite Profiling

In abbreviated new drug application (ANDA) filings for generic riluzole tablets, regulatory agencies require comprehensive characterization of metabolite profiles in bioequivalence study plasma samples. Riluzole N-β-D-Glucuronide serves as the authenticated reference standard for identifying and quantifying the direct N-glucuronide peak in LC-MS/MS chromatograms, distinct from the N-Hydroxy O-glucuronide peak (ΔMW = 16 Da) . The validated method must demonstrate selectivity between these two glucuronide species, as the FDA prescribing information confirms that glucuronides account for >85% of urinary metabolites and that direct glucuronidation via UGT-HP4 is a recognized metabolic pathway . Use of this reference standard enables traceability against USP or EP pharmacopeial standards where feasible and supports method validation per ICH Q2(R1) guidelines .

DDI Studies and Metabolic Pathway Shunting

Under conditions where both CYP1A1 and CYP1A2 are inhibited (e.g., co-administration with fluvoxamine or other dual CYP1A inhibitors), the relative contribution of UGT-mediated direct N-glucuronidation to total riluzole clearance may increase from the baseline ~10% . Researchers conducting in vitro hepatocyte or in vivo DDI studies require Riluzole N-β-D-Glucuronide as a quantitative standard to measure whether metabolic shunting through this pathway occurs and whether it reaches clinically significant thresholds. The 2025 PBPK model that reassigned CYP1A1 as the dominant clearance enzyme (60%) underscores the importance of monitoring the UGT bypass route as a potential compensatory mechanism when CYP1A enzymes are pharmacologically blocked .

Metabolic Pathway Phenotyping with Recombinant UGT Isoforms

In vitro studies employing recombinant human UGT1A8, UGT1A9, and other UGT isoforms require Riluzole N-β-D-Glucuronide as an authentic metabolite standard to confirm enzyme-specific product formation. The in vitro data show that riluzole glucuronidation is most potently inhibited by propofol (a UGT1A9/HP4 substrate), with the direct glucuroconjugate exhibiting a Km of 118 μM—approximately 3.9-fold higher than the N-hydroxylation Km of 30 μM . Quantitative comparison of N-glucuronide formation rates across individual UGT isoforms using this reference standard enables definitive assignment of the enzymes responsible for direct conjugation and supports pharmacogenomic investigations into UGT polymorphisms that may explain the ~63% of clearance variability not accounted for by CYP1A2 activity .

Forced Degradation and Stability-Indicating Method Validation

In forced degradation (stress) studies mandated for ANDA stability-indicating method validation, Riluzole N-β-D-Glucuronide is used as an identification standard to distinguish authentic glucuronide degradation products from N-hydroxylated or other oxidative degradants formed under hydrolytic (acid, base, neutral), oxidative, photolytic, and thermal stress conditions . The N-glucuronide linkage exhibits distinct stability characteristics compared to O-glucuronide linkages, making it a critical marker in degradation pathway elucidation. Reference standards are supplied with detailed characterization data compliant with regulatory guidelines and can be used for traceability against USP or EP pharmacopeial standards where feasible .

Application
Selection Property
Validation Focus
ANDA metabolite profiling
LC-MS/MS selectivity for N-glucuronide
Method selectivity and traceability
DDI metabolic shunting research
UGT pathway contribution monitoring
Quantify shunting under CYP1A inhibition
UGT isoform phenotyping
Authentic metabolite standard
Enzyme-specific product confirmation
Stability-indicating method validation
N-glucuronide degradation marker
Degradation pathway elucidation
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